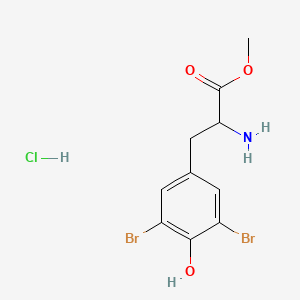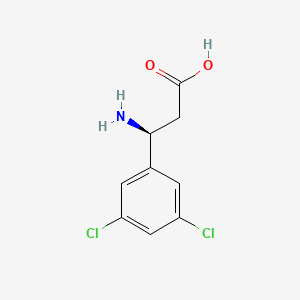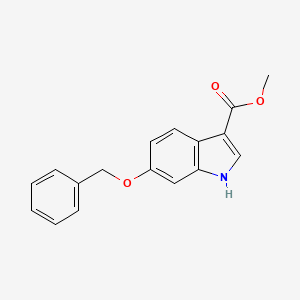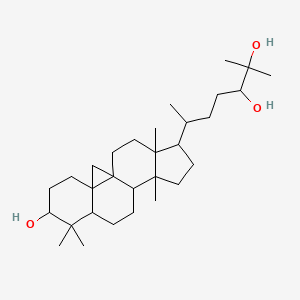
Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride is a chemical compound with the molecular formula C10H12Br2ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of bromine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride involves several steps. One common method includes the reaction of N-tert-butoxycarbonyl-L-allo-threonyl-o,o’-dibromo-L-tyrosine methyl ester with specific reagents under controlled conditions . The reaction conditions typically involve the use of inert gases and protection from moisture to ensure the stability of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its binding affinity to target proteins and enzymes. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride can be compared with similar compounds such as:
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: This compound lacks the bromine atoms, resulting in different chemical properties and biological activities.
Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride:
The uniqueness of this compound lies in its bromine atoms, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12Br2ClNO3 |
|---|---|
Molekulargewicht |
389.47 g/mol |
IUPAC-Name |
methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11Br2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H |
InChI-Schlüssel |
WBWBPCPGLKUMGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
![Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate](/img/structure/B12277938.png)
![Decanoic acid,(1aR,1bS,4aR,7aS,7bR,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6-trimethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester](/img/structure/B12277939.png)

![methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B12277944.png)


![1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12277956.png)




